3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
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Overview
Description
3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with a methoxyphenyl and methylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and methylene insertion. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce methyl-substituted quinazolinones.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often relate to the inhibition or activation of biological processes, leading to therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 3-(thiophen-3-yl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 3-(4-methoxyphenyl)-4-methylene-1H,3H-naphtho[1,8-cd]-pyran-1-one
Uniqueness
3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the methylene group provides a site for further chemical modifications. These features make it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)17-16(19)18(11)12-7-9-13(20-2)10-8-12/h3-10H,1H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZIWOBHBRHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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